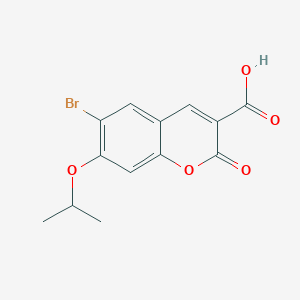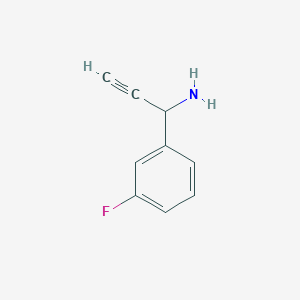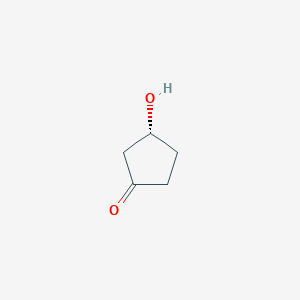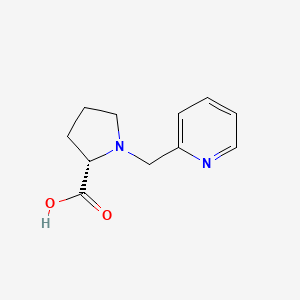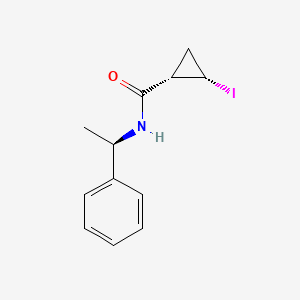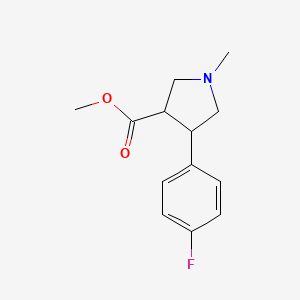![molecular formula C7H11FO B13003738 4-Fluorobicyclo[2.2.1]heptan-1-ol CAS No. 84553-46-8](/img/structure/B13003738.png)
4-Fluorobicyclo[2.2.1]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobicyclo[2.2.1]heptan-1-ol is a chemical compound with the molecular formula C7H11FO and a molecular weight of 130.16 g/mol It is a fluorinated derivative of bicyclo[221]heptan-1-ol, which is a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptan-1-ol typically involves the fluorination of bicyclo[2.2.1]heptan-1-ol. One common method is the reaction of bicyclo[2.2.1]heptan-1-ol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and solvents would be based on cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobicyclo[2.2.1]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NaN3 in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: 4-Fluorobicyclo[2.2.1]heptan-1-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: 4-Azidobicyclo[2.2.1]heptan-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Fluorobicyclo[2.2.1]heptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules. It can be used in the design of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential use in drug development. Fluorinated compounds often have improved metabolic stability and bioavailability.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptan-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors. The bicyclic structure provides rigidity, which can affect the binding affinity and selectivity for molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less polar.
Bicyclo[2.2.1]heptan-1-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
4-Fluorobicyclo[2.2.2]octan-1-ol: Has a larger ring structure, which can affect its chemical properties and reactivity.
Uniqueness
4-Fluorobicyclo[2.2.1]heptan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on a rigid bicyclic structure. This combination of features makes it a versatile compound for various chemical transformations and applications in research.
Eigenschaften
CAS-Nummer |
84553-46-8 |
|---|---|
Molekularformel |
C7H11FO |
Molekulargewicht |
130.16 g/mol |
IUPAC-Name |
4-fluorobicyclo[2.2.1]heptan-1-ol |
InChI |
InChI=1S/C7H11FO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5H2 |
InChI-Schlüssel |
MVJJVHYPRTWMDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


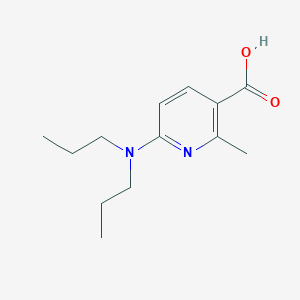
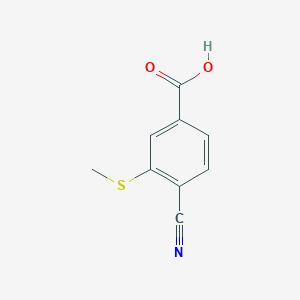
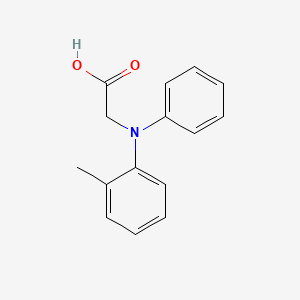
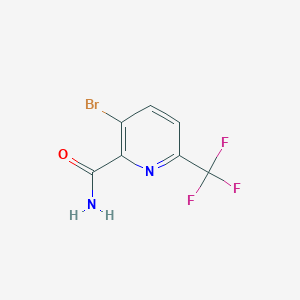
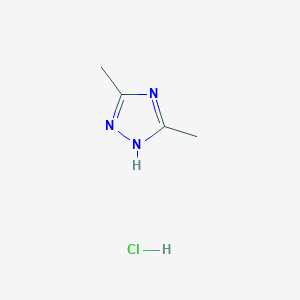
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
